

ML299: A Technical Guide to its Physicochemical Properties and In Vitro Characterization

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Compound of Interest		
Compound Name:	ML299	
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Abstract

ML299 is a potent, dual inhibitor of phospholipase D1 (PLD1) and phospholipase D2 (PLD2), demonstrating low nanomolar efficacy.[1][2] As a selective allosteric modulator that is also CNS penetrant, **ML299** serves as a critical tool for investigating the roles of PLD isoforms in various physiological and pathological processes, including cancer and neurodegenerative disorders. [1][3] This document provides an in-depth overview of the physicochemical properties, biological activity, and key experimental protocols related to the characterization of **ML299**.

Physicochemical Properties

ML299 is a synthetic small molecule belonging to the 1,3,8-triazaspiro[4.5]decane class.[2] Its key physicochemical characteristics are summarized below, providing essential data for its application in experimental settings.

Table 1: General Physicochemical Properties of ML299



Property	Value	Reference(s)
IUPAC Name	(S)-4-bromo-N-(1-(1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-8-yl)propan-2-yl)benzamide	[4]
Molecular Formula	C23H26BrFN4O2	[1]
Molecular Weight	489.39 g/mol	[1]
CAS Number	1426916-00-8	[1]
Appearance	White to off-white solid	MedChemExpress
Purity	≥98% (HPLC)	[1]
Predicted pKa	14.02 ± 0.46	Guidechem

Table 2: Solubility and Stability of ML299

Property	Details	Reference(s)
Solubility	Soluble to 100 mM in DMSO.	[1]
Soluble in PBS buffer (>16.6 μM or >8.4 μg/mL).	[1]	
Stability	Stable in PBS buffer at 23°C for at least 48 hours.	[1]
Storage (Powder)	Store at -20°C for up to 3 years.	MedChemExpress
Storage (In Solvent)	Store at -80°C for up to 6 months; -20°C for up to 1 month.	MedChemExpress

Biological Activity

ML299 is distinguished by its potent and balanced inhibition of both major PLD isoforms. This activity profile makes it a valuable probe for dissecting the combined roles of PLD1 and PLD2



in cellular signaling.

Table 3: In Vitro Potency of ML299

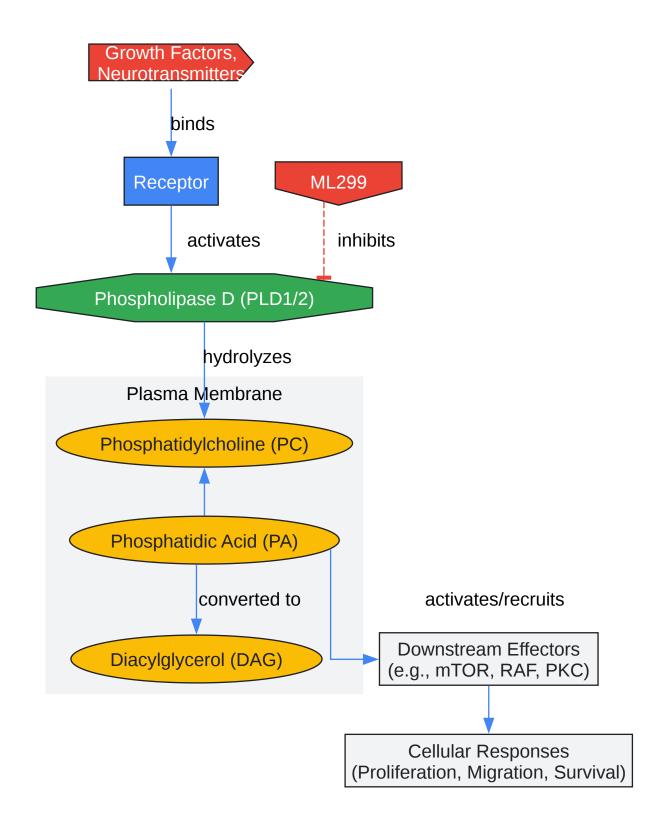
Target	Assay Type	IC50	Reference(s)
PLD1	Cellular	6 nM	[2]
PLD2	Cellular	20 nM	[2]
PLD1	Biochemical (Purified Protein)	48 nM	[1]
PLD2	Biochemical (Purified Protein)	84 nM	[1]

The biological effects of **ML299** have been demonstrated in cancer cell models. Notably, it decreases the invasive migration of U87-MG glioblastoma cells and induces caspase 3/7 activity, suggesting a role in promoting apoptosis under serum-free conditions.[2][5]

Signaling Pathway and Experimental Workflows Phospholipase D (PLD) Signaling Pathway

Phospholipase D is a critical enzyme in lipid signaling, catalyzing the hydrolysis of phosphatidylcholine (PC) to produce phosphatidic acid (PA) and choline.[4] PA is a key second messenger that can be further metabolized to diacylglycerol (DAG) or act directly to recruit and activate a variety of downstream effector proteins, influencing processes such as cell proliferation, survival, and migration.[4]





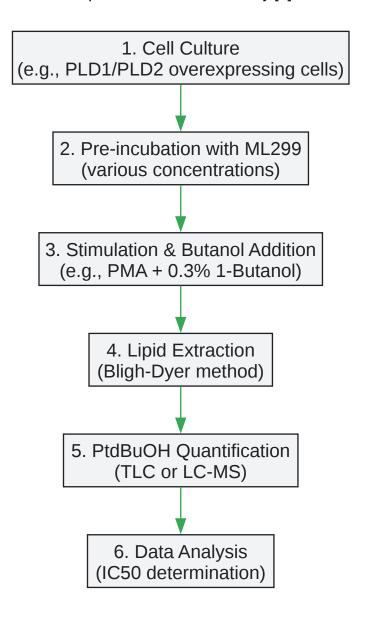
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Caption: The Phospholipase D (PLD) signaling cascade initiated by extracellular signals.



Experimental Workflow: In Vitro PLD Inhibition Assay

The potency of **ML299** against PLD1 and PLD2 is typically determined using a cell-based transphosphatidylation assay. This method measures the ability of PLD to utilize a primary alcohol (e.g., 1-butanol) as a substrate instead of water, producing phosphatidylbutanol (PtdBuOH), which serves as a unique marker of PLD activity.[6]



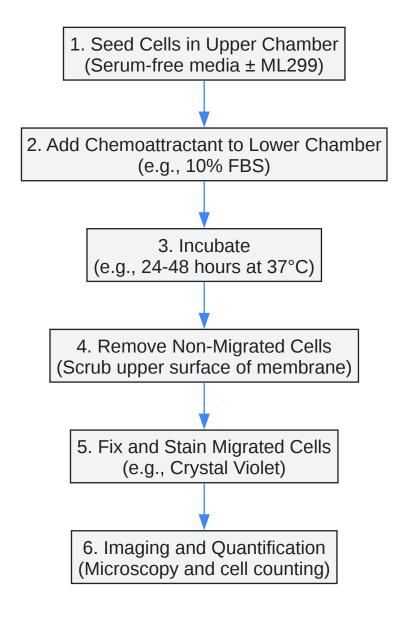
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Caption: Workflow for determining PLD inhibition using a transphosphatidylation assay.

Experimental Workflow: Transwell Cell Migration Assay



The effect of **ML299** on cancer cell invasion is assessed using a Transwell (or Boyden chamber) assay. This method quantifies the number of cells that migrate through a porous membrane, often coated with an extracellular matrix like Matrigel, towards a chemoattractant. [5]



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Caption: General workflow for a Transwell assay to measure invasive cell migration.

Detailed Experimental Protocols

The following protocols are generalized from methods reported in the literature for the characterization of **ML299** and similar compounds. Researchers should optimize these



protocols for their specific experimental systems.

Synthesis of ML299

The synthesis of **ML299** is achieved through a multi-step process starting from a 1,3,8-triazaspiro[4.5]decane core. The key final step involves the amide coupling of the amine intermediate with 4-bromobenzoyl chloride. The stereochemistry is critical, with the (S)-enantiomer conferring potent dual PLD1/2 inhibitory activity.[2][5]

- Starting Materials: 1,3,8-triazaspiro[4.5]decan-4-one core, (S)-2-aminopropan-1-ol derivative, 4-bromobenzoyl chloride.
- Step 1: Reductive Amination: The triazaspirodecane core is reacted with a suitable tert-butyl carbamate protected amino aldehyde via reductive amination using a reducing agent like sodium triacetoxyborohydride.
- Step 2: Deprotection: The resulting intermediate is deprotected under acidic conditions (e.g., 4.0 M HCl in dioxane) to yield the free secondary amine.
- Step 3: Amide Coupling: The deprotected amine is coupled with 4-bromobenzoyl chloride in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIEA) in a solvent like dimethylformamide (DMF) at room temperature.
- Purification: The final product, ML299, is purified using standard chromatographic techniques, such as column chromatography or preparative HPLC.

PLD1/PLD2 Inhibition Assay (Cell-Based)

This protocol measures PLD activity via the transphosphatidylation reaction in whole cells.

- Cell Seeding: Seed cells overexpressing either human PLD1 or PLD2 into multi-well plates (e.g., 12-well) to be confluent at the time of the assay.
- Pre-treatment: Pre-treat cells with varying concentrations of ML299 (or vehicle control, e.g., DMSO) in serum-free media for a short duration (e.g., 5-30 minutes) at room temperature or 37°C.



- Stimulation: Add a PLD activator (e.g., 100 nM Phorbol 12-myristate 13-acetate, PMA) and 1-butanol (final concentration of 0.3-0.5%) to the cells and incubate for the desired time (e.g., 10-30 minutes) at 37°C.
- Lipid Extraction: Terminate the reaction by placing the plate on ice and aspirating the media.
 Extract total cellular lipids using a modified Bligh-Dyer procedure
 (chloroform:methanol:water).
- Quantification: Separate the lipid extract using thin-layer chromatography (TLC) or analyze by liquid chromatography-mass spectrometry (LC-MS) to quantify the amount of phosphatidylbutanol (PtdBuOH) formed.
- Data Analysis: Normalize PtdBuOH levels to a total lipid measure. Plot the percentage of PLD activity against the logarithm of **ML299** concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Glioblastoma Cell Invasive Migration Assay (Transwell)

This assay evaluates the effect of **ML299** on the invasive potential of U87-MG glioblastoma cells.[5]

- Cell Preparation: Culture U87-MG cells to ~80% confluency. Harvest the cells and resuspend them in serum-free medium at a density of approximately 1 x 10⁵ cells/mL.
- Assay Setup: Use Transwell inserts with an 8 μm pore size, pre-coated with Matrigel. Add medium containing a chemoattractant (e.g., 10% Fetal Bovine Serum) to the lower chamber of a 24-well plate.
- Cell Seeding: Add 100 μL of the cell suspension (containing ~1 x 10⁴ cells) to the upper chamber of each Transwell insert. The medium in the upper chamber should be serum-free and contain the desired concentration of **ML299** or vehicle control.
- Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24 to 48 hours.
- Cell Removal and Staining: After incubation, carefully remove the inserts. Use a cotton swab to gently remove the non-migrated cells from the upper surface of the membrane. Fix the



migrated cells on the lower surface with a fixative (e.g., 4% paraformaldehyde) and then stain with a staining solution (e.g., 0.1% Crystal Violet).

 Quantification: After washing and drying, use a microscope to count the number of stained, migrated cells in several random fields of view for each insert. Calculate the average number of migrated cells per field for each condition and compare the treated groups to the vehicle control.

Caspase 3/7 Activity Assay

This assay quantifies apoptosis by measuring the activity of effector caspases 3 and 7.

- Cell Treatment: Plate cells in a white-walled 96-well plate and treat with ML299 under serumfree conditions for a specified period (e.g., 24 hours) to induce apoptosis. Include appropriate positive and negative controls.
- Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol and allow it to equilibrate to room temperature.
- Assay Procedure (Add-Mix-Measure): Remove the plate from the incubator and allow it to equilibrate to room temperature. Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well (e.g., add 100 μL reagent to 100 μL of cells in medium).
- Incubation: Mix the contents on a plate shaker for 30-60 seconds. Incubate at room temperature for at least 30 minutes to 1 hour, protected from light.
- Measurement: Measure the luminescence of each well using a luminometer. The luminescent signal is proportional to the amount of caspase 3/7 activity.

In Vitro DMPK Profiling

A standard panel of in vitro Drug Metabolism and Pharmacokinetics (DMPK) assays is crucial to evaluate the drug-like properties of a compound like **ML299**.

 Metabolic Stability: Incubate ML299 with liver microsomes or hepatocytes from relevant species (e.g., human, mouse, rat) in the presence of NADPH. Measure the disappearance of the parent compound over time using LC-MS/MS to determine its intrinsic clearance.



- Plasma Protein Binding: Determine the fraction of ML299 bound to plasma proteins using methods like equilibrium dialysis, ultrafiltration, or ultracentrifugation.
- CYP450 Inhibition: Evaluate the potential of **ML299** to inhibit major cytochrome P450 isoforms (e.g., 1A2, 2C9, 2C19, 2D6, 3A4) using human liver microsomes and isoform-specific probe substrates.
- Permeability: Assess the permeability of ML299 using cell-based models like Caco-2 or MDCK monolayers to predict intestinal absorption and blood-brain barrier penetration.
- Plasma Stability: Incubate ML299 in plasma from different species to assess its stability against plasma esterases and other enzymes.

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